

Application Notes and Protocols for Turletricin Administration in Murine Infection Models

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Compound of Interest

Compound Name:	Turletricin
Cat. No.:	B15137702

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These application notes provide a comprehensive overview of the preclinical administration of **Turletricin** (also known as AM-2-19 or SF001) in various murine models of systemic fungal infections. The protocols detailed below are based on published research and are intended to guide researchers in designing and executing efficacy studies for this novel antifungal agent.

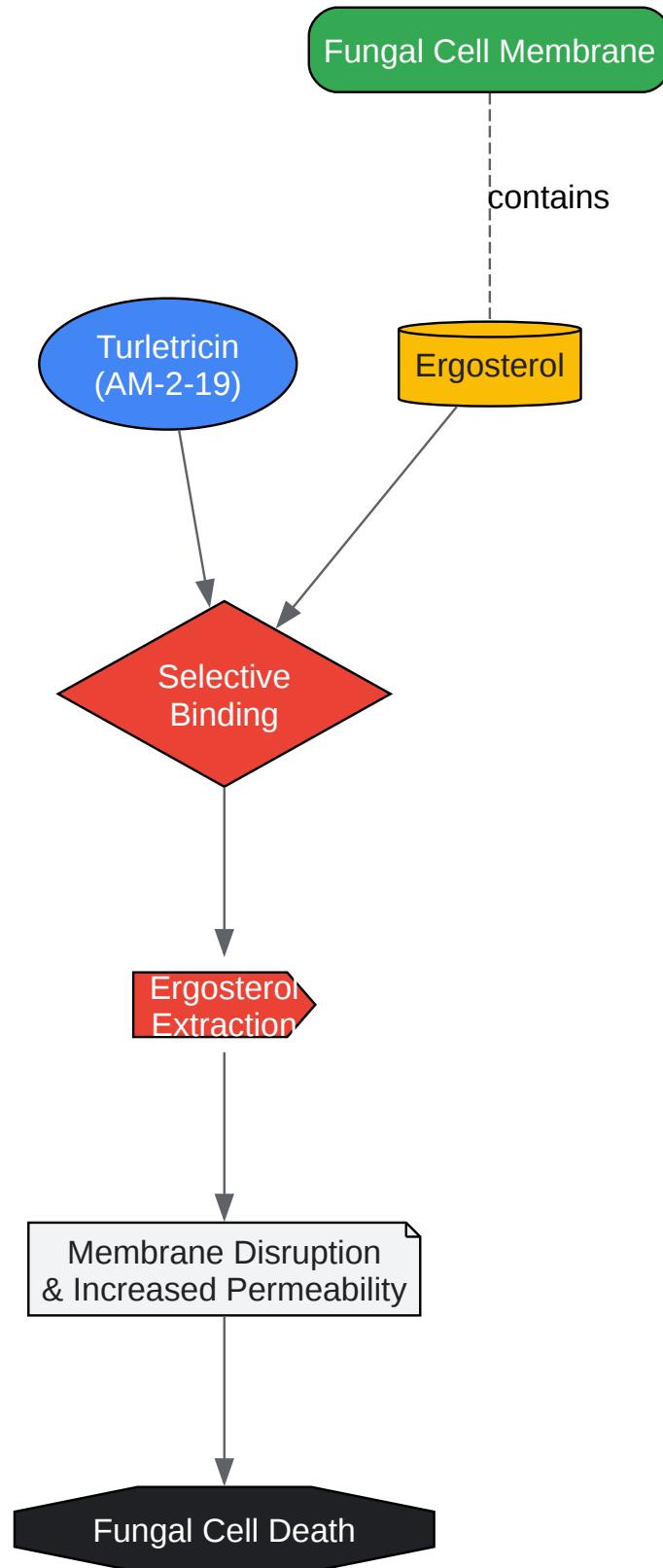
Introduction

Turletricin is a next-generation polyene antifungal agent developed as an analog of amphotericin B.^[1] Its mechanism of action involves acting as a molecular sponge to selectively extract ergosterol from fungal cell membranes, leading to fungal cell death.^{[2][3]} This targeted action spares cholesterol in mammalian cell membranes, which is believed to contribute to its significantly reduced nephrotoxicity compared to conventional amphotericin B.^{[1][2]} Preclinical studies in murine models of invasive fungal infections have demonstrated high efficacy and a favorable safety profile for **Turletricin**.^[2]

Mechanism of Action: Ergosterol Extraction

Turletricin's primary mode of action is the sequestration of ergosterol, an essential component of fungal cell membranes. Unlike its predecessor, amphotericin B, which binds to both ergosterol and cholesterol (the primary sterol in mammalian cells), **Turletricin** exhibits high selectivity for ergosterol. This selectivity is the basis for its reduced toxicity. The binding of

Turletricin to ergosterol disrupts the integrity and function of the fungal cell membrane, leading to cell death.



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Mechanism of Turletricin Action

Efficacy of Turletricin in Murine Infection Models

Turletricin has demonstrated significant efficacy in various murine models of systemic fungal infections. The following tables summarize the *in vivo* efficacy data from key studies.

Table 1: Efficacy of Turletricin in a Murine Model of Systemic Candidiasis

Fungal Strain	Mouse Strain	Immuno suppression	Treatment	Dose (mg/kg)	Administration Route	Key Outcomes	Reference
Candida albicans SC5314	CD-1 (female)	None	Turletricin (AM-2-19)	20	Intravenous (IV)	100% survival at day 30 post-infection	Majer et al., Nature, 2023
Amphotericin B	1	Intravenous (IV)	~60% survival at day 30 post-infection			Majer et al., Nature, 2023	
Vehicle	-	Intravenous (IV)	0% survival by day 4 post-infection			Majer et al., Nature, 2023	

Table 2: Efficacy of Turletricin in a Murine Model of Invasive Aspergillosis

Fungal Strain	Mouse Strain	Immuno suppression	Treatment	Dose (mg/kg)	Administration Route	Key Outcomes	Reference
Aspergillus fumigatus Af293	CD-1 (male)	Cyclophosphamide & Cortisone Acetate	Turletricin (AM-2-19)	20	Intravenous (IV)	100% survival at day 14 post-infection	Majer et al., Nature, 2023
Amphotericin B	3	Intravenous (IV)	~80% survival at day 14 post-infection			Majer et al., Nature, 2023	
Vehicle	-	Intravenous (IV)	0% survival by day 6 post-infection			Majer et al., Nature, 2023	

Table 3: Efficacy of Turletricin in a Murine Model of Mucormycosis

Fungal Strain	Mouse Strain	Immuno suppression	Treatment	Dose (mg/kg)	Administration Route	Key Outcomes	Reference
Rhizopus delemar 99-880	CD-1 (female)	Diabetic Ketoacidosis (Streptozotocin)	Turletricin (AM-2-19)	20	Intravenous (IV)	100% survival at day 21 post-infection	Majer et al., Nature, 2023
Amphotericin B	3	Intravenous (IV)		~90% survival at day 21 post-infection	Majer et al., Nature, 2023		
Vehicle	-	Intravenous (IV)		0% survival by day 4 post-infection	Majer et al., Nature, 2023		

Experimental Protocols

The following are detailed protocols for establishing murine infection models and administering **Turletricin** as described in the primary literature.

Protocol 1: Systemic Candidiasis Model

Objective: To evaluate the efficacy of **Turletricin** in a murine model of disseminated candidiasis.

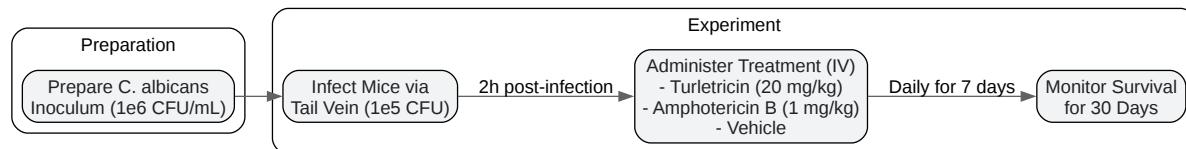
Materials:

- *Candida albicans* (e.g., SC5314)
- 6-week-old female CD-1 mice
- Sterile phosphate-buffered saline (PBS)

- **Turletricin (AM-2-19)** formulated for IV injection
- Vehicle control (e.g., 5% dextrose in water)
- Amphotericin B (for comparison)
- Insulin syringes (28-gauge)

Procedure:

- Inoculum Preparation: Culture *C. albicans* on Sabouraud dextrose agar. Harvest yeast cells and wash twice with sterile PBS. Resuspend the pellet in PBS and adjust the concentration to 1×10^6 CFU/mL.
- Infection: Infect mice via lateral tail vein injection with 100 μ L of the prepared inoculum (1×10^5 CFU/mouse).
- Treatment:
 - Begin treatment 2 hours post-infection.
 - Administer **Turletricin** (20 mg/kg), amphotericin B (1 mg/kg), or vehicle control intravenously once daily for 7 days.
- Monitoring: Monitor mice daily for signs of morbidity and mortality for 30 days post-infection.
- Endpoint Analysis (Optional): At selected time points, euthanize a subset of mice. Harvest kidneys, homogenize in sterile PBS, and perform serial dilutions for CFU enumeration on Sabouraud dextrose agar to determine fungal burden.



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Systemic Candidiasis Model Workflow

Protocol 2: Invasive Aspergillosis Model

Objective: To assess the efficacy of **Turletricin** in a murine model of invasive pulmonary aspergillosis.

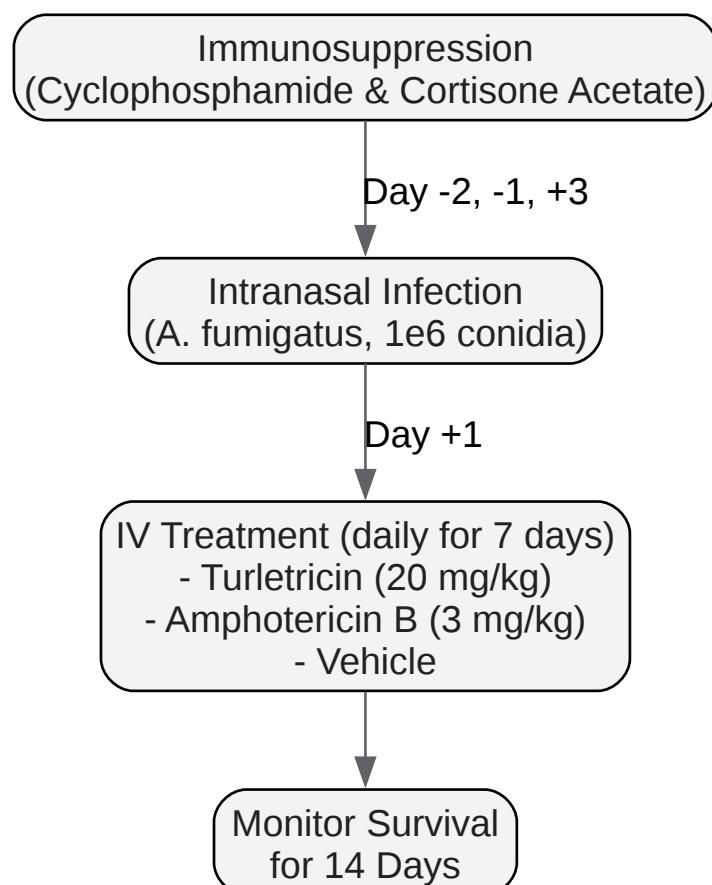
Materials:

- *Aspergillus fumigatus* (e.g., Af293)
- 6-week-old male CD-1 mice
- Cyclophosphamide
- Cortisone acetate
- Sterile PBS with 0.05% Tween 80
- **Turletricin** (AM-2-19) formulated for IV injection
- Vehicle control
- Amphotericin B

Procedure:

- Immunosuppression:
 - Administer cyclophosphamide (200 mg/kg) intraperitoneally on days -2 and +3 relative to infection.
 - Administer cortisone acetate (250 mg/kg) subcutaneously on day -1 relative to infection.
- Inoculum Preparation: Harvest *A. fumigatus* conidia from glucose minimal medium agar plates. Suspend conidia in sterile PBS with 0.05% Tween 80 and adjust the concentration to 2.5×10^7 conidia/mL.

- Infection: Infect mice by intranasal instillation of 40 μ L of the conidial suspension (1×10^6 conidia/mouse) under light isoflurane anesthesia.
- Treatment:
 - Begin treatment 24 hours post-infection.
 - Administer **Turletricin** (20 mg/kg), amphotericin B (3 mg/kg), or vehicle control intravenously once daily for 7 days.
- Monitoring: Monitor mice for survival for 14 days post-infection.
- Endpoint Analysis (Optional): Harvest lungs for fungal burden analysis by quantitative PCR or CFU enumeration.



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Invasive Aspergillosis Model Workflow

Protocol 3: Mucormycosis Model

Objective: To determine the efficacy of **Turletricin** in a murine model of disseminated mucormycosis.

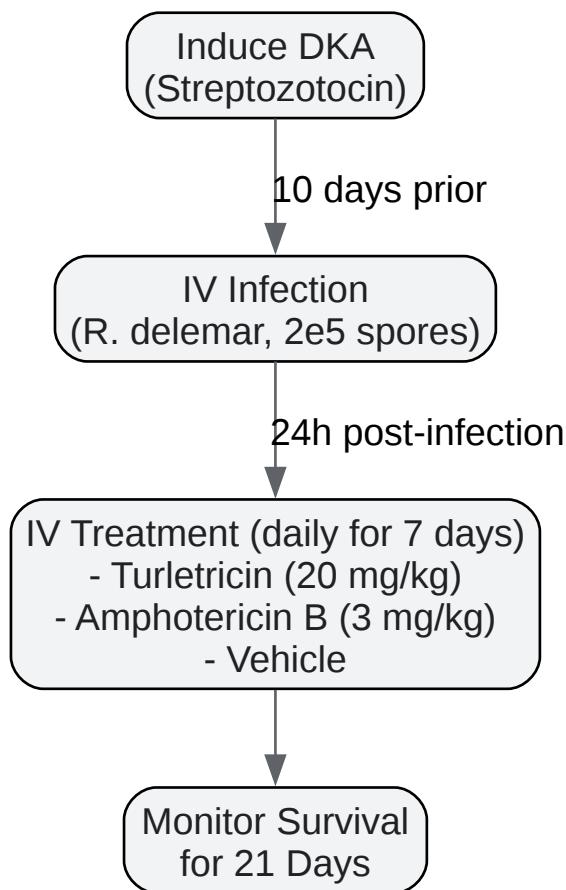
Materials:

- Rhizopus delemar (e.g., 99-880)
- 6-week-old female CD-1 mice
- Streptozotocin (STZ)
- Sterile PBS
- **Turletricin** (AM-2-19) formulated for IV injection
- Vehicle control
- Amphotericin B

Procedure:

- Induction of Diabetic Ketoacidosis (DKA): Administer a single intraperitoneal injection of STZ (200 mg/kg) 10 days prior to infection to induce diabetes. Confirm hyperglycemia (blood glucose >300 mg/dL) on the day of infection.
- Inoculum Preparation: Harvest R. delemar sporangiospores from potato dextrose agar. Suspend spores in sterile PBS and adjust the concentration to 2×10^6 spores/mL.
- Infection: Infect mice via tail vein injection with 100 μ L of the spore suspension (2×10^5 spores/mouse).
- Treatment:
 - Begin treatment 24 hours post-infection.
 - Administer **Turletricin** (20 mg/kg), amphotericin B (3 mg/kg), or vehicle control intravenously once daily for 7 days.

- Monitoring: Monitor mice for survival for 21 days post-infection.
- Endpoint Analysis (Optional): Harvest brains and kidneys for fungal burden analysis by quantitative PCR.



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Mucormycosis Model Workflow

Conclusion

Turletricin represents a promising new therapeutic agent for the treatment of invasive fungal infections. The data from murine models indicate potent antifungal activity across a broad spectrum of clinically relevant pathogens, coupled with a significantly improved safety profile compared to existing polyenes. The protocols outlined in these application notes provide a foundation for further preclinical evaluation of **Turletricin** and its derivatives.

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